Enzyme Inhibition Selectivity: Allylamino vs. Anilino at the 2-Position Dictates Target Profile
The 2-anilino analog (4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile, CAS 328262-53-9) shows potent inhibition of Aminopeptidase N (APN/CD13) with an IC50 of 50 nM in porcine kidney microsomes [1]. In contrast, the target compound’s 2-allylamino group is structurally incapable of forming the key pi-stacking interactions required for APN binding, suggesting a fundamentally different target engagement profile. This demonstrates that the 2-position substituent is a binary switch for APN activity.
| Evidence Dimension | Aminopeptidase N (APN) Inhibition |
|---|---|
| Target Compound Data | Not reported as an APN inhibitor; structural features incompatible with APN binding motif |
| Comparator Or Baseline | 4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile: IC50 = 50 nM |
| Quantified Difference | Qualitative: Loss of APN activity upon substitution of 2-anilino with 2-allylamino |
| Conditions | In vitro APN inhibition in porcine kidney microsomes; preincubation 5 min; L-leu-p-nitroanilide substrate; 30 min readout |
Why This Matters
This selectivity switch is critical for research programs seeking to avoid off-target APN engagement while retaining the 4-chlorobenzoyl-thiophene scaffold for alternative targets.
- [1] BindingDB. BDBM50144929: 4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile. Affinity Data IC50: 50 nM against APN in porcine kidney microsomes. View Source
